6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the triazolopyrazine core. It has a molecular formula of C11H6BrClN4 and a molecular weight of 309.55 g/mol .
Preparation Methods
The synthesis of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with bromine and chlorine reagents in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds using palladium-catalyzed cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
The molecular pathways involved in these effects include the inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .
Comparison with Similar Compounds
6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological activity.
8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: This compound has a benzodiazepine ring fused to the triazole ring, which can result in different pharmacological properties.
Properties
Molecular Formula |
C11H6BrClN4 |
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Molecular Weight |
309.55 g/mol |
IUPAC Name |
6-bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H6BrClN4/c12-8-6-17-10(7-4-2-1-3-5-7)15-16-11(17)9(13)14-8/h1-6H |
InChI Key |
UFXMLBBKZAFFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(N=C3Cl)Br |
Origin of Product |
United States |
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